molecular formula C23H15N3 B12918873 2,4,6-Triphenylpyrimidine-5-carbonitrile CAS No. 51803-13-5

2,4,6-Triphenylpyrimidine-5-carbonitrile

Cat. No.: B12918873
CAS No.: 51803-13-5
M. Wt: 333.4 g/mol
InChI Key: AEXVQHOKEWCIAG-UHFFFAOYSA-N
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Description

2,4,6-Triphenylpyrimidine-5-carbonitrile is a specialized chemical compound designed for research and development applications. As a member of the pyrimidine-5-carbonitrile family, this scaffold is of significant interest in medicinal chemistry and materials science . Pyrimidine derivatives are renowned for their wide spectrum of pharmacological properties, which include potential bactericidal, fungicidal, anti-inflammatory, antioxidant, and anticancer activities . The structural motif of the carbonitrile group at the 5-position is a key functional handle for further chemical modifications, enabling researchers to create diverse libraries of compounds for structure-activity relationship (SAR) studies . The triphenyl substitutions offer potential for exploring interactions in hydrophobic pockets of biological targets and can influence the photophysical properties of the molecule, making it a candidate for investigation in optoelectronics . This product is intended for use in high-throughput screening, organic synthesis methodology development, and as a building block for more complex molecular architectures. It is supplied For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human use. Researchers should handle all chemicals in accordance with appropriate laboratory safety protocols.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

51803-13-5

Molecular Formula

C23H15N3

Molecular Weight

333.4 g/mol

IUPAC Name

2,4,6-triphenylpyrimidine-5-carbonitrile

InChI

InChI=1S/C23H15N3/c24-16-20-21(17-10-4-1-5-11-17)25-23(19-14-8-3-9-15-19)26-22(20)18-12-6-2-7-13-18/h1-15H

InChI Key

AEXVQHOKEWCIAG-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=C(C(=NC(=N2)C3=CC=CC=C3)C4=CC=CC=C4)C#N

Origin of Product

United States

Synthetic Methodologies for 2,4,6 Triphenylpyrimidine 5 Carbonitrile and Its Derivatives

Established Reaction Pathways for Pyrimidine-5-carbonitrile Synthesis

The synthesis of pyrimidine-5-carbonitriles is dominated by methods that offer efficiency, atom economy, and structural diversity. One-pot multi-component reactions are particularly prominent, though traditional two-step methods also retain their relevance.

Multi-component reactions (MCRs) are highly valued for their efficiency, as they allow for the construction of complex molecules from simple starting materials in a single synthetic operation without isolating intermediates. nih.gov This approach reduces reaction time, cost, and waste, aligning with the principles of green chemistry. nih.govresearchgate.net

A well-established MCR for synthesizing the pyrimidine-5-carbonitrile core is the Biginelli-type reaction involving the condensation of an aromatic aldehyde (like benzaldehyde), a compound with an active methylene (B1212753) group (such as ethyl cyanoacetate), and a nitrogen-containing component like urea (B33335) or thiourea (B124793). kthmcollege.ac.inias.ac.in This reaction can be catalyzed by various agents and conditions to afford tetrahydropyrimidine derivatives, which can be subsequently oxidized or modified. nih.gov

The choice of catalyst and reaction conditions significantly influences the reaction's efficiency and yield. Alkaline catalysts such as sodium ethoxide or piperidine are commonly used to facilitate the cyclocondensation. ekb.eg For instance, using sodium ethoxide with ethyl cyanoacetate (B8463686), thiourea, and appropriate aldehydes has been reported to produce pyrimidine-5-carbonitrile derivatives in yields as high as 90%. ekb.eg Similarly, the cyclocondensation of benzaldehyde, ethyl cyanoacetate, and thiourea is a key step in producing mercaptopyrimidine derivatives. nih.gov Alternative catalysts like diisopropyl ethyl ammonium (B1175870) acetate (B1210297) (DIPEAc) have been employed as a room-temperature ionic liquid to promote the reaction, offering benefits such as high yields and easy workup. nih.gov

Table 1: Comparison of Catalysts in the Synthesis of Pyrimidine-5-carbonitrile Derivatives

Catalyst/Medium Reactants Reaction Time Yield Reference
Sodium Ethoxide Benzaldehyde, Ethyl Cyanoacetate, Thiourea Not specified 90% ekb.eg
Piperidine Benzaldehyde, Ethyl Cyanoacetate, Thiourea Overnight 41-61% ekb.eg
DIPEAc (RTIL) Aldehydes, Ethyl Cyanoacetate, Thiourea Not specified High nih.gov
p-DBSA (in water) Aromatic Aldehydes, p-chlorobenzoylacetonitrile, Urea Not specified High researchgate.net

Another versatile MCR pathway involves the reaction of active methylene compounds like malononitrile (B47326) or cyanoacetates with various N-C-N fragments, such as urea, thiourea, or guanidine (B92328), and an aldehyde. kthmcollege.ac.inekb.eg This approach provides a direct route to highly functionalized pyrimidines.

The three-component reaction of an aromatic aldehyde, malononitrile, and urea or thiourea is a common method for synthesizing 6-aminopyrimidine-5-carbonitriles. kthmcollege.ac.inresearchgate.net For example, using ammonium chloride as a catalyst in solvent-free conditions provides a simple and eco-friendly method for this transformation. kthmcollege.ac.inias.ac.in The synthesis of 2-Amino-4,6-diphenylpyrimidine-5-carbonitrile can be achieved through the reaction of acetonitrile, guanidine, and an aryl aldehyde, with microwave irradiation significantly improving yields and reducing reaction times compared to conventional heating. ekb.eg Furthermore, the reaction between 3-amino-1,2,4-triazole, an aldehyde, and malononitrile can be catalyzed by an oxovanadium(V)-porphyrin complex to produce triazolopyrimidine-6-carbonitriles. nih.gov

The cycloaddition of alkynes and nitriles presents a powerful and atom-economical strategy for constructing the pyrimidine (B1678525) ring. mdpi.com This method typically involves a [2+2+2] cycloaddition, combining one alkyne molecule with two nitrile molecules, or variations thereof. mdpi.com These reactions are often mediated by transition metal catalysts.

Several catalytic systems have been developed to facilitate this transformation. Gold complexes, such as Ph₃PAuNTf₂, can catalyze the intermolecular [2+2+2] cycloaddition of ynamides with nitriles to yield 4-aminopyrimidines. mdpi.com Zirconium-mediated synthesis also allows for the construction of polysubstituted pyrimidines from alkynes and two molecules of nitriles. mdpi.com Additionally, NbCl₅ has been reported as an effective catalyst for the cycloaddition of alkynes and nitriles. mdpi.com

Table 2: Catalysts for Cycloaddition Synthesis of Pyrimidines

Catalyst Reaction Type Reactants Product Type Reference
Gold Complexes (e.g., Ph₃PAuNTf₂) [2+2+2] Cycloaddition Ynamides, Nitriles 4-Aminopyrimidines mdpi.com
Zirconium Complexes Cycloaddition Alkynes, Nitriles Polysubstituted Pyrimidines mdpi.com
Niobium Pentachloride (NbCl₅) Cycloaddition Alkynes, Nitriles Pyrimidine Derivatives mdpi.com

The most direct route to 2,4,6-triaryl substituted pyrimidines and pyridines is the one-pot condensation of aromatic aldehydes, aryl methyl ketones (like acetophenone), and a nitrogen source, typically ammonium acetate. researchgate.net This MCR is a variation of the Hantzsch pyridine (B92270) synthesis and can be steered towards pyrimidine formation under specific conditions.

This reaction proceeds through the formation of α,β-unsaturated ketone intermediates (chalcones), which then react with another equivalent of ketone and ammonia (B1221849) (from ammonium acetate) to form a 1,5-dione intermediate, followed by cyclization and oxidation to yield the aromatic ring. Various catalysts have been developed to improve the efficiency of this synthesis, including cobalt-decorated magnetic hydrotalcite nanoparticles, which offer easy separation and reusability. Lewis acids have been shown to play a crucial role in selectively synthesizing pyrimidines over pyridines from ketones, aldehydes, and hexamethyldisilazane (as a nitrogen source) under microwave irradiation. nih.gov

While one-pot reactions are often preferred for their efficiency, two-step procedures provide a more controlled approach to synthesizing specific isomers or complex derivatives. A common two-step method involves the initial synthesis of a chalcone (B49325) intermediate via an Aldol-Crotonic condensation. researchgate.net

In this procedure, an aromatic aldehyde is first reacted with an aryl methyl ketone to form an α,β-unsaturated ketone, known as a chalcone. researchgate.net In the second step, this isolated chalcone is reacted with a nitrogen source, such as ammonium acetate, to construct the pyrimidine ring. researchgate.net This method allows for the purification of the chalcone intermediate, ensuring the final product's purity and enabling the synthesis of unsymmetrically substituted pyrimidines. The reaction of the chalcone with ammonium acetate, often in the presence of an acid catalyst like trifluoromethanesulfonic acid, leads to the formation of the desired 2,4,6-triphenylpyrimidine derivatives. researchgate.net

Nucleophilic Aromatic Substitution (SNAr) Reactions

Nucleophilic aromatic substitution (SNAr) is a fundamental reaction for the functionalization of electron-deficient aromatic rings, such as pyrimidines. The presence of electron-withdrawing groups, like the nitrile group at the C5 position and the nitrogen atoms within the pyrimidine ring, facilitates the attack of nucleophiles. stackexchange.com This allows for the introduction of a variety of substituents at specific positions on the pyrimidine core, provided a suitable leaving group is present.

Research has demonstrated the viability of SNAr reactions on highly functionalized pyrimidine-5-carbonitriles. For instance, in 2,4,6-trisulfanyl-substituted pyrimidine-5-carbonitriles, selective substitution at the 2-position can be achieved with secondary cyclic amines under mild conditions. researchgate.netresearchgate.net This selectivity is attributed to the electronic properties of the pyrimidine ring and the nature of the sulfanyl leaving groups.

Similarly, studies on 2-amino-4,6-dichloropyrimidine-5-carbaldehyde have shown that the chlorine atoms can be displaced by various nucleophiles through an SNAr mechanism. mdpi.com These reactions can lead to mono- or di-substituted products depending on the reaction conditions and the nucleophile used. The electron-withdrawing nature of the adjacent aldehyde and the pyrimidine nitrogens activates the chloro-substituted positions towards nucleophilic attack. mdpi.com While direct SNAr on a 2,4,6-triphenylpyrimidine-5-carbonitrile core is less common due to the stability of the phenyl-pyrimidine bonds, the principles of SNAr are crucial for the synthesis of precursors and derivatives where leaving groups are strategically placed.

Electrophilic Activation of Amides for Pyrimidine Formation

A powerful and more recent strategy for the synthesis of polysubstituted pyrimidines involves the electrophilic activation of amides. thieme-connect.comthieme-connect.de This methodology allows for the direct condensation of amides with other components, such as nitriles and alkynes, to construct the pyrimidine ring in a single step. organic-chemistry.orgnih.gov The activation of a secondary amide with an electrophilic agent, such as trifluoromethanesulfonic anhydride (Tf₂O) in the presence of a mild base like 2-chloropyridine, generates a highly reactive nitrilium ion intermediate. researchgate.net

This nitrilium ion can then react with a nitrile to form a key intermediate that subsequently undergoes cyclization with an alkyne to afford the desired polysubstituted pyrimidine. thieme-connect.com This three-component reaction provides a convergent and efficient route to complex pyrimidine structures. The scope of this reaction is broad, accommodating a variety of amides, nitriles, and alkynes, thus enabling the synthesis of a diverse library of pyrimidine derivatives. thieme-connect.comthieme-connect.de

A representative reaction scheme for this process is the condensation of an N-aryl amide with a nitrile, which upon activation, reacts with an alkyne to yield the pyrimidine core. The substituents on the final pyrimidine product are determined by the choice of the starting amide, nitrile, and alkyne.

Catalytic Systems in this compound Synthesis

Catalysis plays a pivotal role in the efficient and selective synthesis of this compound and its derivatives. Various catalytic systems, ranging from metal-free to transition metal-based and heterogeneous catalysts, have been employed to facilitate the key bond-forming reactions.

Metal-Free Catalysis

In recent years, there has been a growing interest in the development of metal-free catalytic systems for the synthesis of heterocyclic compounds to avoid potential metal contamination in the final products. nih.gov One such approach for the synthesis of polysubstituted pyrimidines involves a [2+2+2] cycloaddition reaction between alkynes and nitriles mediated by triflic anhydride (Tf₂O). nih.gov In this reaction, Tf₂O activates the nitrile, generating a reactive aza-allene species in situ. This intermediate then participates in a cycloaddition with an alkyne to construct the pyrimidine ring. This method offers a broad substrate scope and good to excellent yields for a variety of functionalized pyrimidines. nih.gov

Photoredox Catalysis

Visible-light photoredox catalysis has emerged as a powerful tool in organic synthesis, enabling the formation of chemical bonds under mild and environmentally friendly conditions. rsc.orgmdpi.com This strategy has been applied to the synthesis of functionalized pyrimidines. For instance, the oxidative coupling of pyrimidine disulfides with arylhydrazines can be achieved using an organic dye like rose bengal as a photocatalyst and air as the oxidant. researchgate.net This method allows for the formation of arylthiopyrimidines through a radical-mediated process, showcasing the potential of photoredox catalysis for C-S bond formation on the pyrimidine scaffold. While not a direct synthesis of the triphenyl core, it demonstrates a valuable functionalization technique.

Transition Metal-Catalyzed Approaches (e.g., Palladium Catalysis for Suzuki and Buchwald-Hartwig Reactions)

Transition metal catalysis, particularly palladium-catalyzed cross-coupling reactions, is a cornerstone of modern organic synthesis and has been extensively used for the derivatization of pyrimidine scaffolds. mdpi.com The Suzuki-Miyaura and Buchwald-Hartwig reactions are prominent examples that allow for the formation of carbon-carbon and carbon-nitrogen bonds, respectively, on a pre-functionalized pyrimidine ring. nih.govnih.gov

For the synthesis of this compound derivatives, a common strategy involves the use of a di- or tri-chlorinated pyrimidine-5-carbonitrile precursor. The chloro-substituents can then be sequentially replaced with phenyl groups via Suzuki coupling with phenylboronic acid. The reaction conditions, including the choice of palladium catalyst, ligand, and base, can be optimized to achieve high yields and selectivity.

The Buchwald-Hartwig amination allows for the introduction of various amino groups onto the pyrimidine core, further expanding the accessible chemical space. This is particularly useful for synthesizing derivatives with potential biological activity.

Table 1: Examples of Palladium-Catalyzed Cross-Coupling Reactions for the Synthesis of Substituted Pyrimidines

EntryPyrimidine SubstrateCoupling PartnerReaction TypeCatalyst/LigandProductYield (%)
14,6-Dichloro-2-phenylpyrimidine-5-carbonitrilePhenylboronic acidSuzukiPd(PPh₃)₄This compound85
22,4-Dichloro-6-phenylpyrimidine-5-carbonitrileAnilineBuchwald-HartwigPd₂(dba)₃/Xantphos2-Anilino-4-chloro-6-phenylpyrimidine-5-carbonitrile78
32,4,6-Trichloropyrimidine-5-carbonitrile4-Methoxyphenylboronic acidSuzukiPd(OAc)₂/SPhos2,4,6-Tris(4-methoxyphenyl)pyrimidine-5-carbonitrile92
44-Amino-6-chloro-5-cyanopyrimidinePhenylboronic acidSuzukiPd(PPh₃)₄4-Amino-5-cyano-6-phenylpyrimidineNot specified

Note: The data in this table is illustrative and based on typical outcomes for these reaction types on similar substrates.

Heterogeneous Catalysis (e.g., Magnetic Nanoparticles, Heteropolyacids)

Heterogeneous catalysts offer several advantages over their homogeneous counterparts, including ease of separation, reusability, and often milder reaction conditions. In the context of pyrimidine synthesis, various heterogeneous systems have been explored.

Magnetic nanoparticles (MNPs) have emerged as effective catalyst supports due to their high surface area and the ability to be easily recovered using an external magnet. nih.gov For example, copper ferrite (CuFe₂O₄) magnetic nanoparticles have been utilized as a heterogeneous catalyst for the Biginelli reaction to synthesize dihydropyrimidinones, which are related to pyrimidines. mdpi.com Similarly, cobalt nanoparticles immobilized on magnetic hydrotalcite have been used for the one-pot, three-component synthesis of 2,4,6-triaryl pyridines, a reaction that shares mechanistic similarities with pyrimidine synthesis. These examples highlight the potential of magnetic nanoparticles in facilitating the synthesis of N-heterocycles.

Another class of heterogeneous catalysts, such as modified bone char, a biowaste-derived material, has been successfully employed for the synthesis of pyrimidine-5-carbonitrile derivatives. nih.gov This eco-friendly and reusable solid acid catalyst promotes the one-pot, three-component condensation of aldehydes, urea/thiourea, and malononitrile under solvent-free conditions, affording the desired products in high yields. nih.gov

Ultrasound-Assisted Synthetic Protocols

Ultrasound irradiation has emerged as a powerful and efficient tool in organic synthesis, often leading to higher yields, significantly reduced reaction times, and milder reaction conditions compared to conventional heating methods. researchgate.netnih.gov This technique, known as sonochemistry, utilizes acoustic cavitation—the formation, growth, and implosive collapse of bubbles in a liquid—to create localized hot spots with extremely high temperatures and pressures, thereby accelerating chemical reactions. researchgate.net

While specific ultrasound-assisted protocols for the direct synthesis of this compound are not extensively detailed in the reviewed literature, the synthesis of structurally related pyrimidine derivatives provides a strong precedent for its applicability. For instance, ultrasound has been successfully employed in the multicomponent synthesis of various pyrimidine and fused pyrimidine systems. nih.gov These reactions often involve the condensation of ketones, aldehydes, and amidines or ureas.

A representative ultrasound-assisted approach for a related 2-aminopyrimidine derivative involves the reaction of a chalcone (an α,β-unsaturated ketone), guanidine, and a suitable solvent like ethanol, catalyzed by a base such as potassium hydroxide. nih.gov The application of ultrasound in these cases has been shown to decrease reaction times from hours to minutes and increase yields substantially. nih.gov

Table 1: Comparison of Ultrasound-Assisted vs. Conventional Synthesis for a Structurally Related 2-Aminopyrimidine

Method Reactants Catalyst/Solvent Time Yield
Ultrasound Chalcone, Guanidine KOH / Ethanol 20–30 min 80–88%

| Conventional | Chalcone, Guanidine | KOH / Ethanol | 5.5–6.5 h | 54–80% |

Data adapted from syntheses of analogous pyrimidine structures. nih.gov

Green Chemistry Principles in Compound Synthesis

Green chemistry principles are increasingly integral to the development of synthetic protocols, aiming to reduce waste, minimize the use of hazardous substances, and improve energy efficiency. The synthesis of pyrimidine derivatives, including the target compound, has benefited significantly from these approaches, particularly through multicomponent reactions (MCRs) and solvent-free conditions. kthmcollege.ac.in

MCRs are inherently atom-economical as they combine three or more reactants in a single step to form a product that incorporates most or all of the starting materials' atoms. tcichemicals.comnih.gov This convergence avoids the need for isolating intermediates, which saves time, reduces solvent use, and minimizes waste.

Solvent-free synthesis, or "neat" reactions, represents a significant advancement in green chemistry. acs.org By eliminating the solvent, this approach reduces environmental pollution, lowers costs, and simplifies product purification. Several protocols for synthesizing pyrimidine-5-carbonitrile derivatives under solvent-free conditions have been developed. A common method involves the one-pot condensation of an aldehyde, malononitrile, and urea or thiourea, often catalyzed by an inexpensive and readily available catalyst like ammonium chloride, under thermal conditions. kthmcollege.ac.in This strategy is noted for its simplicity, speed, and eco-friendliness. kthmcollege.ac.in

For the synthesis of related 2,4,6-triarylpyridines, solvent-free conditions have also proven highly effective, suggesting their applicability to the pyrimidine analogue. researchgate.net These reactions typically involve condensing an acetophenone (B1666503), an aldehyde, and an ammonium salt at elevated temperatures. researchgate.net

Table 2: Examples of Green Synthetic Approaches for Pyrimidine-5-Carbonitrile and Related Heterocycles

Approach Reactants Catalyst/Conditions Key Green Advantage Yield
Solvent-Free MCR Substituted Benzaldehyde, Malononitrile, Urea/Thiourea NH₄Cl, 110°C Elimination of solvent, high atom economy Good to Excellent
Solvent-Free MCR Acetophenone, Benzaldehyde, Ammonium Acetate Triflimide (HNTf₂), 80°C Solvent-free, metal-free catalyst >90%

| MCR in Green Solvent | Acetophenones, Aldehyde, NH₄OAc, NaOH | Polyethylene (B3416737) Glycol (PEG-400) | Use of a recyclable, non-toxic solvent | Good |

Data compiled from various green synthetic protocols for pyrimidine-5-carbonitriles and 2,4,6-triarylpyridines. kthmcollege.ac.inresearchgate.net

Mechanistic Investigations of this compound Formation

The formation of the 2,4,6-trisubstituted pyrimidine ring is typically achieved through a multicomponent reaction. While the precise mechanism can vary with the specific reactants and catalysts, a plausible pathway for the formation of a 2,4,6-triarylpyrimidine-5-carbonitrile can be proposed based on established heterocyclic chemistry principles. The reaction would likely involve three key components: an aryl ketone (e.g., acetophenone), an aryl aldehyde (e.g., benzaldehyde), and an amidine (e.g., benzamidine), along with a source for the C5-carbonitrile group, such as malononitrile.

A generalized mechanism for a related synthesis of 2-amino-4,6-diarylpyrimidine-5-carbonitrile from an aldehyde, benzoyl acetonitrile, and guanidine proceeds as follows:

Knoevenagel Condensation: The reaction likely initiates with a base-catalyzed Knoevenagel condensation between the aromatic aldehyde (Ar¹-CHO) and the active methylene compound, benzoyl acetonitrile (Ph-CO-CH₂-CN). This step forms an α,β-unsaturated ketone intermediate (a benzoyl cinnamonitrile derivative).

Michael Addition: The amidine (in this case, guanidine) then acts as a nucleophile, undergoing a Michael addition to the β-carbon of the unsaturated intermediate.

Cyclization and Tautomerization: Following the addition, an intramolecular cyclization occurs via the nucleophilic attack of the second nitrogen of the amidine onto the ketone's carbonyl carbon. This forms a dihydropyrimidine intermediate.

Dehydration/Oxidation: The final step involves the elimination of a water molecule (dehydration) from the dihydropyrimidine intermediate to yield the stable aromatic 2-amino-4,6-diarylpyrimidine-5-carbonitrile ring. ekb.eg

Chemical Transformations and Functionalization of 2,4,6 Triphenylpyrimidine 5 Carbonitrile

Electrophilic Aromatic Substitution on Phenyl Rings (e.g., Halogenation)

While the pyrimidine (B1678525) ring itself is highly resistant to electrophilic aromatic substitution (EAS) due to the electron-withdrawing nature of its nitrogen atoms, the three phenyl rings can undergo such reactions, albeit with some difficulty. The pyrimidine core acts as a strong deactivating group, significantly reducing the nucleophilicity of the attached phenyl rings.

Consequently, forcing conditions are typically required to achieve electrophilic substitution. For instance, electrophilic halogenation, a crucial reaction for preparing intermediates for cross-coupling, necessitates the use of a Lewis acid catalyst or a potent halogenating agent. wikipedia.orgresearchgate.net When substitution does occur, it is directed primarily to the meta-position of the phenyl rings relative to their point of attachment to the pyrimidine core. This is a classic outcome for aromatic rings substituted with strongly electron-withdrawing groups. researchgate.net Efficient halogenation of such electron-deficient systems can be challenging, but modern methods using catalysts like Brønsted acids or specific promoters have been developed to overcome these hurdles. researchgate.netsemanticscholar.orgresearchgate.net

Nucleophilic Substitution Reactions on Pyrimidine Ring and Phenyl Groups

Direct nucleophilic substitution on the unsubstituted phenyl groups or the pyrimidine core of 2,4,6-triphenylpyrimidine-5-carbonitrile is generally not feasible due to the absence of a suitable leaving group. However, the principles of nucleophilic aromatic substitution (SNAr) are highly relevant to derivatives of this compound.

The pyrimidine ring is inherently electron-deficient and, if substituted with a leaving group like a halogen, becomes highly activated for SNAr. researchgate.net In halogenated pyrimidines, nucleophilic attack occurs preferentially at the C2, C4, and C6 positions, as the anionic intermediate (a Meisenheimer complex) is stabilized by the ring nitrogen atoms. stackexchange.com Studies on related trisubstituted pyrimidine-5-carbonitriles have shown that leaving groups at the C2, C4, or C6 positions can be selectively displaced by various nucleophiles, including amines. researchgate.netekb.eg Therefore, if a halogen were introduced onto the pyrimidine ring of the title compound, it would serve as a reactive handle for introducing a wide array of functional groups via nucleophilic substitution. udsm.ac.tzrsc.org

Cross-Coupling Strategies (e.g., Suzuki, Heck, Sonogashira, Buchwald-Hartwig Reactions)

Palladium-catalyzed cross-coupling reactions are among the most powerful tools for C-C and C-N bond formation and are central to the functionalization of this compound derivatives. sigmaaldrich.com These reactions typically require an aryl halide or triflate as a coupling partner. By first halogenating either the phenyl rings (as described in 3.1) or the pyrimidine core (if a suitable precursor is used), the resulting halo-derivatives can be engaged in a variety of cross-coupling protocols.

Suzuki-Miyaura Coupling: This reaction pairs the halo-derivative with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. It is highly versatile for creating biaryl structures, allowing for the extension of the conjugated system by adding further aryl or heteroaryl groups. nih.govtcichemicals.com

Heck Reaction: This strategy couples the halo-derivative with an alkene to introduce a vinyl substituent. This is useful for synthesizing stilbene-like structures or for creating precursors for further transformations.

Sonogashira Coupling: This reaction involves the coupling of the halo-derivative with a terminal alkyne, providing a direct method to install an alkynyl group. This functionalization is valuable for creating extended, linear π-systems and for building more complex molecular architectures.

Buchwald-Hartwig Amination: This reaction forms a C-N bond by coupling the halo-derivative with an amine. It is a premier method for synthesizing arylamines and allows for the introduction of primary or secondary amino groups, which can significantly influence the electronic and intermolecular properties of the final compound. orgsyn.org

These reactions are typically performed using a palladium catalyst with specific phosphine (B1218219) ligands that are chosen to optimize reactivity and yield. chemrxiv.org

Table 1: Overview of Cross-Coupling Strategies for Halogenated this compound Derivatives
Reaction NameCoupling PartnerCatalyst System (Typical)Bond FormedResulting Functional Group
Suzuki-MiyauraAryl/Vinyl Boronic AcidPd(0) catalyst (e.g., Pd(PPh₃)₄), BaseC(sp²)–C(sp²)Aryl or Vinyl
HeckAlkenePd(0) catalyst (e.g., Pd(OAc)₂), BaseC(sp²)–C(sp²)Vinyl
SonogashiraTerminal AlkynePd(0) catalyst, Cu(I) co-catalyst, BaseC(sp²)–C(sp)Alkynyl
Buchwald-HartwigAmine (R₂NH)Pd(0) catalyst, Phosphine Ligand, BaseC(sp²)–NAmino

Amination and Alkylation Reactions

Beyond the Buchwald-Hartwig cross-coupling, other amination and alkylation strategies can be employed. Direct N-alkylation of the pyrimidine ring is a potential transformation, although it typically requires activation and can lead to selectivity issues between the two nitrogen atoms. ias.ac.innih.govresearchgate.netacs.org

More relevant to the title compound is the transformation of the nitrile group. The cyano group at the C5 position can be a versatile handle for introducing new functionalities. For instance, it can be reduced to a primary amine (aminomethyl group), which can then be subsequently alkylated to form secondary or tertiary amines. Alternatively, the nitrile itself can participate in reactions that lead to amination. researchgate.net

Cycloaddition Chemistry

The nitrile group of this compound is a prime site for cycloaddition reactions. A particularly important transformation is the [3+2] cycloaddition with an azide (B81097) (e.g., sodium azide) to form a tetrazole ring. nih.govchalcogen.ro This reaction, often catalyzed by a Lewis acid or performed under thermal conditions, converts the nitrile into a 5-substituted tetrazole moiety. core.ac.ukresearchgate.net The tetrazole group is considered a bioisostere of a carboxylic acid and can dramatically alter the compound's properties, including its acidity, lipophilicity, and ability to coordinate with metal ions.

The pyrimidine ring itself can, in some cases, participate as the diene component in inverse-electron-demand Diels-Alder reactions, particularly when activated by electron-withdrawing groups. mdpi.comnih.gov However, this reactivity is less common for heavily substituted pyrimidines.

Derivatization for Tailored Electronic and Structural Properties

The chemical transformations described above provide a powerful toolkit for tailoring the electronic and structural properties of the this compound core. By strategically adding different functional groups, researchers can fine-tune the molecule's characteristics for specific applications, such as in nonlinear optics (NLO) or as biologically active agents. nih.govnih.govnih.govderpharmachemica.comresearchgate.net

For example, introducing electron-donating groups (e.g., amines, methoxy (B1213986) groups) onto the phenyl rings via cross-coupling can create a "push-pull" system with the electron-withdrawing pyrimidine-5-carbonitrile core. nih.gov This can lead to enhanced intramolecular charge transfer, resulting in significant changes to the molecule's absorption and emission spectra (color and fluorescence) and increasing its nonlinear optical response. researchgate.net Conversely, adding further electron-withdrawing groups can lower the energy levels of the molecule's frontier molecular orbitals (HOMO and LUMO).

Table 2: Effect of Derivatization on Molecular Properties
Reaction TypeFunctional Group IntroducedPotential Effect on Properties
Cross-Coupling (Suzuki, Buchwald-Hartwig)Aryl, Amino, AlkoxyCreates "push-pull" systems, enhances fluorescence, modifies electronic properties.
Electrophilic SubstitutionHalogen, NitroLowers HOMO/LUMO energy, provides handle for further reactions.
Cycloaddition on NitrileTetrazoleIncreases acidity, alters solubility and metal-coordination ability.
Nitrile ReductionAminomethylIntroduces a basic site, allows for further alkylation.

Through the judicious application of these synthetic strategies, the this compound scaffold can be elaborated into a wide range of complex molecules with precisely controlled properties.

Spectroscopic and Structural Analysis of this compound Remains Largely Undocumented in Publicly Available Research

A comprehensive review of scientific literature reveals a significant lack of specific spectroscopic and structural characterization data for the chemical compound This compound . Despite the availability of information on closely related molecules, detailed experimental findings for this particular derivative are not present in the accessible public domain.

While extensive research exists on the parent compound 2,4,6-Triphenylpyrimidine and the analogous 2,4,6-Triphenylpyridine , the addition of a carbonitrile group at the 5-position of the pyrimidine ring defines a distinct molecule for which dedicated analysis is not readily found. Scientific inquiry relies on precise data for exact molecular structures, and as such, information from related compounds cannot be extrapolated to accurately describe this compound.

Consequently, it is not possible to provide a detailed article with specific research findings and data tables for the following advanced spectroscopic techniques as requested:

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H NMR, ¹³C NMR, ¹⁵N NMR)

Infrared (IR) Spectroscopy

Ultraviolet-Visible (UV-Vis) Spectroscopy

Mass Spectrometry

Electron Paramagnetic Resonance (EPR) Spectroscopy

Photoluminescence (PL) Spectroscopy

The absence of this information in published literature suggests that this compound may be a novel compound, a research intermediate that has not been fully characterized, or that its characterization data resides in proprietary databases. Further experimental research and publication would be required to populate the scientific record with the specific spectroscopic data for this compound.

Advanced Spectroscopic and Structural Characterization in Research

X-ray Diffraction (XRD) and Crystal Structure Analysis

X-ray diffraction is a powerful technique for elucidating the three-dimensional atomic and molecular structure of a crystalline solid. This method involves directing a beam of X-rays onto a crystal and analyzing the resulting diffraction pattern to determine the arrangement of atoms within the crystal lattice.

Elucidation of Molecular Geometry and Conformation

The molecular geometry and conformation of 2,4,6-Triphenylpyrimidine-5-carbonitrile, which describes the spatial arrangement of its atoms and the rotational orientation of its phenyl and cyano groups, can be determined from SCXRD data. In the absence of experimental data for this specific compound, any discussion of its geometry would be purely theoretical.

Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular interactions, such as hydrogen bonding and π-stacking, govern the packing of molecules in a crystal lattice and influence the material's physical properties. An analysis of these interactions for this compound would require crystallographic data, which is currently unavailable.

Investigation of Solid-State Packing and Polymorphism

The arrangement of molecules in the crystal lattice is known as solid-state packing. Polymorphism refers to the ability of a compound to crystallize in more than one distinct crystal structure. Investigations into the solid-state packing and potential polymorphism of this compound have not been reported in the scientific literature.

Thermal Analysis Methods (e.g., Differential Scanning Calorimetry (DSC), Thermogravimetric Analysis (TGA))

Thermal analysis techniques are used to study the physical and chemical properties of materials as a function of temperature. Differential Scanning Calorimetry (DSC) measures heat flow to or from a sample as it is heated or cooled, revealing information about phase transitions such as melting and crystallization. Thermogravimetric Analysis (TGA) measures changes in the mass of a sample as a function of temperature, indicating thermal stability and decomposition behavior.

No specific DSC or TGA data for this compound could be located in the available literature. Such data would provide critical information on its melting point, thermal stability, and decomposition profile.

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has become a primary tool for investigating the structural and electronic properties of pyrimidine (B1678525) derivatives due to its favorable balance of accuracy and computational cost. DFT calculations are centered on solving the Kohn-Sham equations, where the ground-state electron density is used to determine the total energy of the system.

In studies of related pyrimidine systems, the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional is commonly employed, often paired with basis sets such as 6-31G(d) or 6-311++G(d,p) to achieve reliable predictions. samipubco.comnih.govresearchgate.net These calculations are used to perform geometry optimization, finding the most stable three-dimensional conformation of the molecule. From the optimized structure, key parameters such as bond lengths, bond angles, and dihedral angles are determined. For instance, DFT calculations on substituted pyrimidine L-2′-deoxyribonucleosides have been used to analyze the stability of different isomers based on intramolecular hydrogen bonding. researchgate.net

Theoretical calculations for pyrimidine-5-carbonitrile derivatives focus on how substituents influence the geometry and electronic nature of the core ring system. The results from these calculations, including optimized geometries and vibrational frequencies, often show good correlation with experimental data obtained from X-ray crystallography and spectroscopic analyses. researchgate.net

Table 1: Representative Parameters Calculated Using DFT for Pyrimidine Derivatives.
ParameterTypical MethodInformation Gained
Optimized Molecular GeometryB3LYP/6-311++G(d,p)Provides stable 3D structure, bond lengths, and angles. nih.gov
Vibrational FrequenciesB3LYP/6-31G(d)Predicts theoretical IR and Raman spectra for structural validation. researchgate.net
Mulliken Atomic ChargesB3LYP/6-311++G(d,p)Reveals the electron distribution and identifies potential reactive sites. nih.gov
Thermodynamic PropertiesB3LYP/6-31G(d,p)Calculates enthalpy, entropy, and Gibbs free energy to assess stability.

Prediction and Analysis of Electronic Structure and Properties

The electronic properties of 2,4,6-Triphenylpyrimidine-5-carbonitrile are dictated by the interplay between the electron-deficient pyrimidine-5-carbonitrile core and the electron-rich phenyl substituents. Computational methods are essential for quantifying these properties.

Singlet and Triplet Energy Gaps: The energy difference between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST) is a crucial parameter, particularly for applications in organic light-emitting diodes (OLEDs). Molecules with a small ΔEST can undergo efficient reverse intersystem crossing (RISC), a key process in thermally activated delayed fluorescence (TADF). A study on a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor linked to a donor molecule demonstrated that strategic molecular design could reduce the singlet-triplet energy splitting to as low as 0.02 eV, facilitating rapid RISC and enhancing device performance. rsc.org

Charge Transfer Characteristics: The arrangement of donor (phenyl groups) and acceptor (pyrimidine-carbonitrile core) moieties within the molecule suggests the presence of intramolecular charge transfer (ICT) characteristics. Upon photoexcitation, electron density can shift from the phenyl rings to the pyrimidine core. This property is investigated computationally by analyzing the electron density distribution of the HOMO and LUMO. In many pyrimidine derivatives designed for optical applications, the HOMO is localized on the donor part of the molecule, while the LUMO is centered on the acceptor part. dergipark.org.tracs.org This spatial separation confirms the charge-transfer nature of the lowest electronic transition. Solvatochromic studies, which measure spectral shifts in solvents of varying polarity, can experimentally validate these theoretical predictions of charge transfer. acs.org

Table 2: Key Electronic Properties and Their Significance.
PropertyDefinitionSignificance
HOMO EnergyEnergy of the highest occupied molecular orbital.Relates to the ability to donate an electron (ionization potential). dergipark.org.tr
LUMO EnergyEnergy of the lowest unoccupied molecular orbital.Relates to the ability to accept an electron (electron affinity). dergipark.org.tr
HOMO-LUMO Gap (ΔE)Energy difference between LUMO and HOMO.Indicates chemical reactivity, stability, and optical properties. chemijournal.com
Singlet-Triplet Gap (ΔEST)Energy difference between the lowest singlet and triplet excited states.Crucial for determining fluorescence and phosphorescence properties, especially in TADF materials. rsc.org

Elucidation of Reaction Mechanisms and Pathways

While experimental studies provide the products of a chemical reaction, computational chemistry offers a window into the energetic landscape of the reaction pathway, including transition states and intermediates. DFT calculations are widely used to model reaction mechanisms for the synthesis of heterocyclic compounds.

For the synthesis of pyrimidine and related pyrido[2,3-d]pyrimidine (B1209978) systems, theoretical investigations have detailed the sequence of elementary steps, such as Knoevenagel condensation, Michael addition, and subsequent cyclization. nih.gov By calculating the Gibbs free energy profile for a proposed mechanism, researchers can identify the rate-determining step and understand how catalysts or changes in reaction conditions can influence the reaction outcome. nih.gov For instance, a computational study of the dihydropyrimidinase enzyme, which acts on pyrimidine derivatives, used a quantum mechanical cluster approach to model the active site and elucidate the catalytic mechanism, including the specific roles of key amino acid residues. rsc.orgscispace.com Such insights are invaluable for understanding both synthetic and biological processes involving pyrimidines.

Structure-Property Relationship Studies through Computational Modeling

Understanding the relationship between a molecule's structure and its resulting properties (Structure-Property or Structure-Activity Relationships, SAR/SPR) is a cornerstone of materials science and medicinal chemistry. researchgate.netnih.gov Computational modeling provides a quantitative framework for these relationships.

For pyrimidine-5-carbonitrile derivatives, molecular modeling and docking studies are used to predict their potential as therapeutic agents. By simulating the interaction between the molecule and the active site of a biological target, such as an enzyme or receptor, researchers can predict binding affinity and orientation. rsc.orgnih.gov For example, new pyrimidine-5-carbonitrile derivatives have been designed and evaluated as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and Cyclooxygenase-2 (COX-2), with molecular docking used to rationalize their biological activity. rsc.orgnih.gov

Quantitative Structure-Activity Relationship (QSAR) models represent another computational approach. These statistical models correlate variations in the chemical structure of a series of compounds with changes in their measured biological activity or physical properties. mdpi.com For pyrimidine derivatives, QSAR models have been developed to predict antiproliferative activity, guiding the design of new compounds with enhanced potency. mdpi.com

Advanced Materials Science Applications of 2,4,6 Triphenylpyrimidine 5 Carbonitrile Derivatives

Organic Light-Emitting Diodes (OLEDs) and Optoelectronic Devices

The intrinsic electronic properties of the 2,4,6-triphenylpyrimidine-5-carbonitrile scaffold, particularly its strong electron-accepting nature, have positioned its derivatives as promising candidates for various roles within OLEDs and other optoelectronic devices. Researchers have successfully leveraged this core structure to create highly efficient emitters, sensitizers, and host materials.

Development as Thermally Activated Delayed Fluorescence (TADF) Emitters and Sensitizers

Derivatives of this compound have been instrumental in the development of materials exhibiting thermally activated delayed fluorescence (TADF). The TADF mechanism allows for the harvesting of triplet excitons, which are typically wasted in conventional fluorescent OLEDs, thereby enabling internal quantum efficiencies approaching 100%. The design of these TADF emitters often involves the strategic coupling of the electron-accepting pyrimidine-5-carbonitrile core with various electron-donating moieties.

This donor-acceptor architecture leads to a small energy gap between the lowest singlet (S₁) and triplet (T₁) excited states (ΔEST), a critical prerequisite for efficient reverse intersystem crossing (RISC) from the triplet to the singlet state. For instance, compounds incorporating triphenylamino or 9-phenylcarbazolyl groups have been shown to facilitate the up-conversion of triplet excitons. While some derivatives exhibit a singlet-triplet energy splitting that is too large for conventional TADF, they can still utilize triplet excitons through a "hot exciton" mechanism.

A key design strategy to enhance TADF properties involves modifying the linkage between the donor and acceptor units. For example, creating an ortho-linkage between a bicarbazole donor and a 4,6-diphenylpyrimidine-5-carbonitrile (PyCN) acceptor has been shown to significantly reduce the ΔEST to as low as 0.02 eV. This structural modification also shortens the delayed fluorescence lifetime, which is crucial for improving device stability and reducing efficiency roll-off at high brightness.

Emitter CodenameDonor MoietyAcceptor MoietyΔEST (eV)Delayed Fluorescence Lifetime (µs)
Ortho-linked PyCN Derivative Bicarbazole4,6-diphenylpyrimidine-5-carbonitrile0.022.4
Para-linked PyCN Derivative Bicarbazole4,6-diphenylpyrimidine-5-carbonitrile0.1812.8

Utilization as Host Materials in OLED Architectures

Beyond their role as emitters, derivatives of this compound have also been developed as high-performance host materials for phosphorescent and TADF OLEDs. An ideal host material should possess a high triplet energy to confine the excitons on the guest emitter, balanced charge transport properties (ambipolarity), and good thermal and morphological stability.

The electron-deficient nature of the pyrimidine-5-carbonitrile core makes it an excellent component for constructing bipolar host materials when combined with electron-donating units like carbazole (B46965). This molecular design helps to balance the injection and transport of holes and electrons within the emitting layer of the OLED, leading to a wider recombination zone and higher device efficiency. For instance, pyrimidine-based bipolar host materials have been successfully employed in solution-processed green TADF-OLEDs, demonstrating the versatility of this chemical scaffold.

Researchers have synthesized V-shaped host molecules by linking two carbazole units to a central pyrimidine-containing core. These materials have demonstrated good thermal stability and have been used to fabricate efficient green TADF-OLEDs with external quantum efficiencies comparable to devices using conventional low-molecular-weight hosts.

Design Principles for Achieving High External Quantum Efficiency (EQE) and Device Lifetime

Achieving high external quantum efficiency (EQE) and long operational lifetime in OLEDs based on this compound derivatives hinges on several key molecular design principles:

Minimizing the S₁-T₁ Energy Gap (ΔEST): As discussed, a small ΔEST is paramount for efficient RISC in TADF emitters. This is often achieved by spatially separating the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) through a donor-acceptor design. The choice of donor and acceptor strength, as well as their relative orientation (e.g., ortho vs. para linkage), plays a crucial role in tuning this energy gap. researchgate.net

High Photoluminescence Quantum Yield (PLQY): The intrinsic radiative efficiency of the emitter must be high. This can be enhanced by designing rigid molecular structures that suppress non-radiative decay pathways. For example, attaching bulky side groups like tert-butyl to carbazole donors can help to reduce intermolecular interactions and concentration quenching.

Fast Reverse Intersystem Crossing (RISC) Rate: A high RISC rate (kRISC) is essential for efficient triplet harvesting and can also contribute to longer device lifetimes by reducing the concentration of long-lived triplet excitons, which are often implicated in degradation pathways. researchgate.net Ortho-linking donor and acceptor moieties has been shown to yield high kRISC values, in the range of 1.0 × 10⁶ s⁻¹. researchgate.net

Balanced Charge Transport: For both emitters and hosts, balanced electron and hole mobility is crucial to ensure that the charge recombination zone is confined within the emitting layer and away from the charge transport layers. This can be achieved by incorporating both electron-donating and electron-accepting units within the same molecule to create bipolar character.

High Thermal Stability: OLEDs operate at elevated temperatures, so the materials used must be thermally stable to prevent degradation. Derivatives of this compound generally exhibit good thermal stability, with decomposition temperatures often exceeding 400 °C.

OLEDs utilizing emitters based on pyrimidine-5-carbonitrile have demonstrated impressive performance metrics. For example, blue and sky-blue OLEDs have achieved EQEs of up to 7%, while devices using these compounds as hosts for orange-red TADF emitters have reached EQEs as high as 20.7%. sysrevpharm.org Further optimization through molecular design has led to green TADF-OLEDs with EQEs approaching 25%.

Device TypeRole of Pyrimidine-5-carbonitrile DerivativeColorMaximum EQE (%)
TADF-OLED EmitterBlue/Sky-Blue7
TADF-OLED HostOrange-Red20.7
TADF-OLED EmitterGreen~25

Supramolecular Chemistry and Host Materials Development

The structural features of this compound derivatives, including their aromatic nature and the presence of nitrogen atoms in the pyrimidine (B1678525) ring, make them interesting candidates for applications in supramolecular chemistry. While specific, extensive research on the supramolecular chemistry of this exact compound is not widely reported, the principles of molecular recognition and self-assembly can be applied to its derivatives for the development of advanced host materials.

The electron-deficient pyrimidine core can participate in π-π stacking interactions with electron-rich aromatic guests. Furthermore, the nitrogen atoms can act as hydrogen bond acceptors. These non-covalent interactions are the foundation of host-guest chemistry and can be exploited to create ordered assemblies and functional materials. For instance, by modifying the phenyl substituents with recognition motifs, it is possible to design host molecules that selectively bind to specific guest molecules. This could have applications in sensing, catalysis, and the construction of complex molecular architectures.

In the context of host materials for OLEDs, supramolecular interactions play a crucial role in the morphology of the thin film. The ability of host molecules to form stable amorphous glasses is critical for preventing crystallization, which can lead to device failure. The rigid and somewhat contorted structures of many this compound derivatives help to inhibit crystallization and promote the formation of morphologically stable films.

Development of Advanced Functional Materials with Tunable Photophysical Properties

The versatility of the this compound scaffold allows for the development of a wide range of advanced functional materials with photophysical properties that can be precisely tuned through chemical modification. The emission color, quantum yield, and environmental sensitivity of these materials can be controlled by altering the electronic nature and substitution pattern of the aryl groups attached to the pyrimidine core.

By introducing different donor groups onto the this compound framework, researchers can systematically alter the energy of the intramolecular charge-transfer (ICT) state, thereby tuning the emission wavelength across the visible spectrum. This tunability is highly desirable for applications in areas such as bio-imaging, chemical sensors, and solid-state lighting.

Solvatofluorochromism Phenomena

A notable characteristic of many donor-acceptor type molecules, including derivatives of this compound, is solvatofluorochromism. This phenomenon refers to the change in the color of fluorescence in response to the polarity of the solvent. In these compounds, the excited state has a more pronounced charge-transfer character and a larger dipole moment than the ground state.

In polar solvents, the solvent molecules reorient around the excited fluorophore, lowering its energy and resulting in a red-shift of the emission spectrum. Conversely, in non-polar solvents, this stabilization is less pronounced, and the emission is observed at shorter wavelengths (blue-shifted).

Studies on a series of 2,4,6-triarylpyrimidines have shown that their solvatofluorochromism is primarily governed by the solvent's dipolarity and basicity. nih.gov This sensitivity to the local environment can be exploited for the development of fluorescent probes to study the polarity of microenvironments, such as in biological membranes or polymer matrices. The internal charge-transfer from a donor fragment to the pyrimidine acceptor is the underlying mechanism for this behavior. nih.gov

Aggregation-Induced Emission (AIE) Characteristics

Derivatives of this compound have been identified as promising candidates for applications in advanced materials science, in part due to their potential for Aggregation-Induced Emission (AIE). The AIE phenomenon is a photophysical process where non-emissive or weakly emissive molecules in a dilute solution become highly luminescent upon aggregation in a poor solvent or in the solid state. This behavior is contrary to the common aggregation-caused quenching (ACQ) effect observed in many traditional fluorophores, where intermolecular interactions in the aggregated state lead to non-radiative decay pathways and a decrease in fluorescence intensity. researchgate.net

The underlying mechanism for AIE is often attributed to the restriction of intramolecular motions (RIM), such as intramolecular rotations and vibrations, in the aggregated state. In dilute solutions, these motions act as non-radiative channels for the excited state to decay, thus quenching the fluorescence. However, upon aggregation, the molecules are packed closely together, which physically restricts these intramolecular motions and blocks the non-radiative decay pathways. This forces the excited state to decay radiatively, resulting in a significant enhancement of the fluorescence emission. researchgate.net

While direct and extensive studies on the AIE characteristics of this compound are not widely documented, the structural features of this scaffold suggest a strong potential for AIE activity. The multiple phenyl rings attached to the pyrimidine core can undergo rotational and vibrational motions in solution. The presence of the cyano group can further influence the electronic properties and intermolecular interactions. Upon aggregation, the steric hindrance between the phenyl rings would lead to a restriction of their rotation, a key factor in activating the AIE phenomenon.

Research on structurally similar compounds supports this hypothesis. For instance, various pyrimidine and pyridine (B92270) derivatives have been shown to exhibit AIE or Aggregation-Induced Enhanced Emission (AIEE). researchgate.netudel.edu For example, 5-(benzylidene)pyrimidine-2,4,6-triones have been synthesized and shown to be virtually non-luminescent in dilute solutions but become highly emissive upon aggregation. udel.edu Theoretical calculations for these compounds have indicated that the AIE characteristics result from intermolecular interactions that restrict intramolecular rotations. udel.edu Similarly, other pyrimidine derivatives have demonstrated AIE activity, which is attributed to the restriction of intramolecular rotation in the aggregated state, leading to a significant enhancement of emission intensity. researchgate.net

The AIE properties of such compounds can be investigated by studying their photoluminescence behavior in solvent mixtures of varying polarities. Typically, the compound is dissolved in a good solvent (e.g., THF) and then a poor solvent (e.g., water) is gradually added. A significant increase in fluorescence intensity with an increasing fraction of the poor solvent is a hallmark of AIE.

Strategies for Controlling Luminescent Properties

The luminescent properties of this compound derivatives, including their emission color, quantum yield, and sensitivity to the environment, can be strategically controlled through various molecular design and engineering approaches. These strategies primarily focus on modifying the electronic structure and intramolecular dynamics of the molecule.

Substitution Effects:

One of the most effective strategies for tuning the photophysical properties is the introduction of different substituent groups on the peripheral phenyl rings. The electronic nature of these substituents plays a crucial role in modulating the intramolecular charge transfer (ICT) character of the molecule.

Electron-Donating Groups (EDGs): Introducing EDGs (e.g., -OCH₃, -N(CH₃)₂, -NPh₂) on the phenyl rings can enhance the electron density of the π-conjugated system. This generally leads to a red-shift (bathochromic shift) in both the absorption and emission spectra. The increased ICT character can also influence the quantum yield and solvatochromic behavior. For instance, in related pyrimidine systems, the presence of a strong NPh₂ donor group resulted in a pronounced color transformation from green in nonpolar solvents to deep red in highly polar solvents. nih.gov

Electron-Withdrawing Groups (EWGs): Conversely, the incorporation of EWGs (e.g., -NO₂, -CF₃) can lower the energy levels of the molecular orbitals, potentially leading to a blue-shift (hypsochromic shift) in the emission. The interplay between the electron-withdrawing cyano group on the pyrimidine core and additional EWGs on the phenyl rings can be used to fine-tune the electronic properties.

The position of the substituents on the phenyl rings also has a significant impact. Ortho-, meta-, and para-substitution can lead to different steric and electronic effects, thereby influencing the molecular conformation and the resulting luminescent properties. For example, introducing substituents at the ortho-position can induce a greater steric twist between the phenyl ring and the pyrimidine core, which can affect the degree of π-conjugation and, consequently, the emission wavelength and quantum efficiency. rsc.org

Boron Chelation:

Complexation with boron trifluoride (BF₃) is another powerful strategy to enhance and control the luminescence of pyrimidine and pyridine derivatives. The boron atom can coordinate with the nitrogen atoms of the pyrimidine ring, leading to several beneficial effects:

Increased Rigidity and Planarity: Boron chelation enhances the planarity and rigidity of the molecular structure. nih.govresearchgate.net This increased rigidity can suppress non-radiative decay processes, leading to a significant enhancement of the fluorescence quantum yield. nih.gov

Enhanced Conjugation and Charge Transfer: The coordination of the boron atom can improve the π-conjugation and intramolecular charge transfer within the molecule. nih.gov

Fluorescence Recovery: In some cases, uncoordinated pyrimidine derivatives may exhibit weak or no fluorescence due to processes like excited-state intramolecular proton transfer (ESIPT). Boron complexation can inhibit these non-radiative pathways and "turn on" the fluorescence. researchgate.net

By combining substituent effects with boron chelation, a wide range of emission colors from blue to red can be achieved, along with improved quantum yields. nih.gov

Interactive Data Table: Effect of Substituents on Luminescent Properties of Hypothetical this compound Derivatives

Substituent (para-position on one phenyl ring)Expected Emission ColorExpected Quantum YieldRationale
-H (Unsubstituted)Blue-GreenModerateBaseline compound with moderate ICT character.
-OCH₃ (Methoxy)Green-YellowModerate to HighElectron-donating group increases ICT, causing a red-shift.
-N(CH₃)₂ (Dimethylamino)Yellow-OrangeHighStrong electron-donating group leads to significant ICT and a large red-shift.
-NO₂ (Nitro)BlueLow to ModerateStrong electron-withdrawing group reduces ICT, causing a blue-shift.
-CF₃ (Trifluoromethyl)Blue-GreenModerateElectron-withdrawing group with a moderate blue-shifting effect.

Chemical Sensing Technologies

The inherent sensitivity of the luminescent properties of this compound derivatives to their microenvironment makes them excellent candidates for the development of chemical sensors. Changes in polarity, viscosity, pH, and the presence of specific analytes can induce measurable changes in their fluorescence emission, such as shifts in wavelength, intensity, or lifetime.

Derivatives of 2-amino-4,6-diphenyl-pyridine-3-carbonitrile, which are structurally very similar to the title compound, have been successfully employed as fluorescent sensors for monitoring photopolymerization processes. nih.gov During polymerization, the microviscosity and polarity of the medium change. These changes in the sensor's immediate surroundings lead to a shift in its fluorescence spectrum. By monitoring this spectral shift, the progress of the polymerization reaction can be tracked in real-time. nih.gov The sensitivity of these sensors is dependent on the substituents on the phenyl rings. nih.gov

Furthermore, pyrimidine-5-carbonitrile derivatives have demonstrated potential as fluorescent probes for detecting pH and water content in organic solvents. researchgate.net For instance, 2-amino-6-hydroxy-4-(3,4-dimethoxyphenyl)-pyrimidine-5-carbonitrile exhibits solvatochromic fluorescence, meaning its emission color changes with the polarity of the solvent. researchgate.net This property allows it to act as a sensitive sensor for determining the composition of water in binary aqueous solutions. researchgate.net The sensing mechanism can be attributed to specific interactions such as intramolecular hydrogen bonding with water and photoinduced electron transfer. researchgate.net

The design of this compound-based sensors can be tailored for the detection of specific analytes by incorporating appropriate recognition moieties into the molecular structure. For example, by introducing a receptor unit that can selectively bind to a particular metal ion or anion, a "turn-on" or "turn-off" fluorescent response can be achieved upon binding. The AIE characteristics of these derivatives can also be harnessed for sensing applications. For example, a non-fluorescent probe in solution could be designed to aggregate and become highly emissive in the presence of a target analyte, leading to a highly sensitive "turn-on" sensor.

Q & A

What are the most effective synthetic routes for 2,4,6-Triphenylpyrimidine-5-carbonitrile, and how do reaction conditions influence yield and purity?

Basic Research Question
Methodological Answer:
The compound can be synthesized via nucleophilic substitution or multi-component reactions. For example, 2,4,6-trichloropyrimidine-5-carbonitrile derivatives react with sodium azide in aqueous acetone to yield triazido derivatives (82% yield) . Alternative approaches involve thermal aqueous three-component reactions, where substituents like phenyl or thienyl groups are introduced under reflux conditions. Key parameters include solvent choice (e.g., DMSO-water systems), temperature (80–100°C), and stoichiometric ratios of reactants. Optimizing these parameters minimizes side reactions and improves crystallinity .

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